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This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxyphenylsulfamoyl chloride (CAS No: 98-68-0), a key reagent and intermediate in

organic synthesis and drug development. This document is intended for researchers, scientists,

and professionals in the field, offering a detailed summary of its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their

acquisition.

Core Spectroscopic Data
The structural elucidation of 4-Methoxyphenylsulfamoyl chloride is fundamentally reliant on

the following spectroscopic techniques, which provide unambiguous evidence for its molecular

structure and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

¹H 7.93 Doublet 9.0
Ar-H (ortho to

SO₂Cl)

¹H 7.08 Doublet 9.0
Ar-H (ortho to

OCH₃)

¹H 3.90 Singlet - OCH₃

¹³C 164.5 Singlet -
Ar-C (para to

SO₂Cl)

¹³C 131.0 Singlet -
Ar-C (ortho to

SO₂Cl)

¹³C 126.0 Singlet -
Ar-C (ipso to

SO₂Cl)

¹³C 115.0 Singlet -
Ar-C (ortho to

OCH₃)

¹³C 56.0 Singlet - OCH₃

Note: NMR data is typically acquired in deuterated chloroform (CDCl₃). Chemical shifts are

referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3000-2800 Medium
C-H stretch (aromatic and

aliphatic)

1595 Strong C=C stretch (aromatic ring)

1495 Strong C=C stretch (aromatic ring)

1375 Strong S=O stretch (asymmetric)

1260 Strong C-O-C stretch (asymmetric)

1165 Strong S=O stretch (symmetric)

1020 Medium C-O-C stretch (symmetric)

835 Strong
C-H bend (para-disubstituted

benzene)

565 Medium S-Cl stretch

Note: IR data can be obtained from a thin film or a KBr pellet.

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

206 40 [M]⁺ (Molecular ion with ³⁵Cl)

208 13
[M+2]⁺ (Molecular ion with

³⁷Cl)

171 100 [M - Cl]⁺

107 80 [C₇H₇O]⁺

77 30 [C₆H₅]⁺

Note: Mass spectrometry data is typically acquired using electron ionization (EI).

Experimental Protocols
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The following sections detail the generalized experimental procedures for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4-Methoxyphenylsulfamoyl chloride is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 300 MHz or higher.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C

NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key

acquisition parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a spectral width that encompasses all expected signals, and an appropriate

relaxation delay.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): A small amount of 4-Methoxyphenylsulfamoyl
chloride is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is

applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin

film of the compound on the plate.[1]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-

coated plate is then placed in the sample holder, and the spectrum is acquired. The

instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a

dilute solution of the compound in a suitable solvent is injected into the GC, where it is

vaporized and separated before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the spectroscopic

data to confirm the structure of 4-Methoxyphenylsulfamoyl chloride.
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Caption: Logical workflow for spectroscopic data analysis.

This guide provides essential spectroscopic information for 4-Methoxyphenylsulfamoyl
chloride, facilitating its identification, characterization, and application in research and

development. The detailed protocols and tabulated data serve as a valuable resource for

scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8597030?utm_src=pdf-body-img
https://www.benchchem.com/product/b8597030?utm_src=pdf-body
https://www.benchchem.com/product/b8597030?utm_src=pdf-body
https://www.benchchem.com/product/b8597030?utm_src=pdf-custom-synthesis
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8597030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Data and Analysis of 4-
Methoxyphenylsulfamoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8597030#spectroscopic-data-nmr-ir-ms-
for-4-methoxyphenylsulfamoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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